Ethyl 4-(4-ethylphenyl)-2-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-(4-ethylphenyl)-2-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea . Its structure features:
- 4-(4-ethylphenyl) substitution: Enhances lipophilicity compared to simpler aryl groups (e.g., phenyl, fluorophenyl).
- 6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl] group: A bulky, nitrogen-containing heterocycle that may confer unique receptor-binding properties, akin to bioactive isoquinoline alkaloids.
- 2-oxo functionality: Derived from urea, distinguishing it from thioxo analogs (synthesized via thiourea) .
Below, it is compared to structurally related tetrahydropyrimidine derivatives.
Properties
IUPAC Name |
ethyl 6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-(4-ethylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-3-17-9-11-19(12-10-17)23-22(24(29)31-4-2)21(26-25(30)27-23)16-28-14-13-18-7-5-6-8-20(18)15-28/h5-12,23H,3-4,13-16H2,1-2H3,(H2,26,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVXVGUVNVVDEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCC4=CC=CC=C4C3)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-ethylphenyl)-2-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydropyrimidine core substituted with an ethylphenyl group and a tetrahydroisoquinoline moiety. Its molecular formula is , and its molecular weight is approximately 368.48 g/mol. The presence of these functional groups contributes to its biological activity.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This effect is crucial for preventing cellular damage associated with various diseases .
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent .
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes linked to disease progression. For instance, it may inhibit tyrosine kinases involved in cancer signaling pathways .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies
- Anticancer Activity : A study evaluated the efficacy of the compound against MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Mechanistic studies indicated that the compound induced apoptosis via the mitochondrial pathway.
- Antioxidant Efficacy : In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with the compound resulted in a notable decrease in reactive oxygen species (ROS) levels compared to untreated controls. This suggests its potential protective role against neurodegenerative diseases.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The structural characteristics of tetrahydropyrimidines have been associated with various biological activities, including cytotoxic effects against cancer cell lines. Specifically, derivatives of tetrahydropyrimidines have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
Case Study: Synthesis and Testing
In a study conducted by researchers focusing on novel anticancer agents, ethyl 4-(4-ethylphenyl)-2-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate was synthesized through a multi-step reaction involving the Biginelli reaction followed by cycloaddition techniques. The synthesized compound was tested against various cancer cell lines and demonstrated significant cytotoxicity with an IC50 value lower than that of established chemotherapeutic agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies have indicated that similar tetrahydropyrimidine derivatives exhibit activity against a range of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of key metabolic pathways.
Research Findings
In vitro testing revealed that this compound exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests its potential use as a lead compound in the development of new antimicrobial agents .
Intermediate in Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations that can lead to the development of new pharmaceuticals or agrochemicals.
Example Reaction Pathways
-
Formation of New Tetrahydropyrimidines :
The compound can undergo nucleophilic substitutions or condensation reactions to form new tetrahydropyrimidine derivatives with diverse biological activities. -
Modification for Enhanced Activity :
By modifying the ethyl group or introducing different substituents on the aromatic rings, researchers can tailor the properties of the compound to enhance its efficacy or reduce toxicity.
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key structural variations in tetrahydropyrimidine analogs influence physicochemical and biological properties:
Key Observations :
- Position 4 : Electron-withdrawing groups (e.g., fluorine) increase polarity, while alkyl/aryl groups (e.g., ethyl, methylphenyl) enhance lipophilicity.
- Position 6: Bulky substituents (e.g., tetrahydroisoquinolinylmethyl, styryl) may sterically hinder interactions but improve target specificity.
Structural Analysis and Conformation
- Ring Puckering : Tetrahydropyrimidine rings adopt boat or chair conformations, influenced by substituents. Puckering coordinates (e.g., Cremer-Pople parameters) correlate with steric effects and bioactivity .
- Electronic Effects : Styryl () and thiophene () groups extend conjugation, altering UV/fluorescence properties.
Q & A
Q. What synthetic strategies are effective for preparing this compound and its structural analogs?
The compound can be synthesized via the Biginelli reaction , a one-pot multicomponent condensation of an aldehyde (e.g., 4-ethylbenzaldehyde), β-ketoester (e.g., ethyl acetoacetate), and a urea/thiourea derivative . Optimization involves:
- Catalysts : Acidic catalysts (e.g., HCl, Lewis acids) to enhance reaction efficiency.
- Solvent selection : Ethanol or acetonitrile under reflux conditions.
- Substituent variation : Modifying the aldehyde or urea component to produce analogs with different aryl or heterocyclic groups (e.g., 3,5-bis(trifluoromethyl)phenyl in ).
Q. How is X-ray crystallography applied to determine the compound’s molecular structure?
Methodology :
Q. What in vitro assays are used to evaluate biological activity?
- Enzyme inhibition : Measure IC50 values against targets like thymidine phosphorylase (e.g., 67.5 μM for a derivative in ).
- Cytotoxicity screening : Use cell lines (e.g., MCF-7, HeLa) to assess antiproliferative effects.
- Molecular docking : Simulate binding interactions with enzymes (e.g., ) to rationalize activity trends.
Advanced Research Questions
Q. How can conformational polymorphism impact crystallographic and pharmacological studies?
Case Study : The para-fluoro substituted analog exhibits two polymorphs with distinct ester conformations, identified via:
- Differential Scanning Calorimetry (DSC) : Detect thermal transitions (e.g., melting points).
- Powder XRD : Differentiate packing motifs ().
- Crystal Packing Analysis : Polymorph stability is influenced by N–H⋯O hydrogen bonds and C–H⋯π interactions ().
Implications : Polymorphs may vary in solubility and bioavailability, requiring controlled crystallization conditions.
Q. How are structure-activity relationships (SARs) derived for dihydropyrimidine derivatives?
Key Findings :
- Substituent effects : Electron-withdrawing groups (e.g., -CF3 in ) enhance enzyme inhibition.
- Stereochemistry : The R-enantiomer of a carbamate derivative showed 130-fold higher calcium channel blockade than the S-form ().
- Metabolic activation : Prodrugs (e.g., ) are metabolized to active ureas (IC50 = 12–16 nM).
Methodology : - Chiral resolution : Use (R)-α-methylbenzylamine to separate enantiomers ().
- Pharmacokinetic profiling : Assess oral bioavailability and metabolite stability.
Q. How do intermolecular interactions influence crystal packing and stability?
Analysis Framework :
- Hydrogen-bonding networks : N–H⋯O and N–H⋯S interactions form R2<sup>2</sup>(8) and R4<sup>4</sup>(20) motifs ().
- Weak interactions : C–H⋯O and C–H⋯π contacts contribute to layered packing ().
- Channel structures : Water molecules occupy voids in hydrate forms (e.g., ).
Tools : Mercury (CCDC) or CrystalExplorer for visualizing packing motifs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
